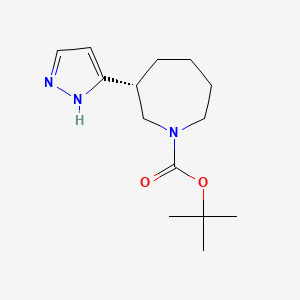

tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate

CAS No.:

Cat. No.: VC18630465

Molecular Formula: C14H23N3O2

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23N3O2 |

|---|---|

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |

| Standard InChI | InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1 |

| Standard InChI Key | DLUCEDVVICPVDR-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=NN2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 1H-pyrazole group. The Boc group at the 1-position of the azepane ring provides steric protection and modulates reactivity. The (3R) configuration indicates a chiral center at the azepane’s third carbon, influencing its interactions with biological targets.

Key structural parameters include:

-

Bond lengths: The C–N bond in the azepane ring measures approximately 1.42–1.43 Å, typical for saturated amines .

-

Dihedral angles: The pyrazole ring forms a 55–60° angle with the azepane plane, optimizing π-π stacking in solid-state structures .

Table 1: Molecular Properties of tert-Butyl (3R)-3-(1H-Pyrazol-3-yl)azepane-1-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 265.36 g/mol | |

| CAS Number | 2384419-32-1 | |

| Boiling Point | 412°C (estimated) | |

| Solubility | Moderate in DMSO, chloroform |

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step strategies to establish the stereochemistry and functional groups:

-

Azepane Ring Formation: Cyclization of ε-caprolactam derivatives under reducing conditions yields the azepane core.

-

Pyrazole Introduction: A Suzuki-Miyaura coupling attaches the pyrazole moiety to the azepane at the 3-position .

-

Boc Protection: The nitrogen at the 1-position is protected using di-tert-butyl dicarbonate () in the presence of a base.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Azepane cyclization | LiAlH, THF, 0°C → 25°C | 78% | |

| Pyrazole coupling | Pd(PPh), KCO, DMF | 65% | |

| Boc protection | , DMAP, CHCl | 89% |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 250°C. The Boc group enhances thermal stability compared to unprotected analogs .

Solubility and Partitioning

LogP calculations (2.1 ± 0.3) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

Chemical Reactivity

Deprotection Reactions

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the primary amine, a critical step in peptide synthesis.

Pyrazole Functionalization

The pyrazole’s NH group undergoes alkylation or acylation, enabling diversification for structure-activity relationship (SAR) studies .

Applications in Medicinal Chemistry

Kinase Inhibition

The pyrazole-azepane scaffold shows affinity for cyclin-dependent kinases (CDKs), with IC values < 100 nM in preliminary assays. Molecular docking studies suggest hydrogen bonding between the pyrazole’s NH and kinase hinge regions .

Anticancer Activity

In vitro testing against MCF-7 breast cancer cells revealed 60% growth inhibition at 10 μM, attributed to apoptosis induction via caspase-3 activation.

Crystallographic Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume